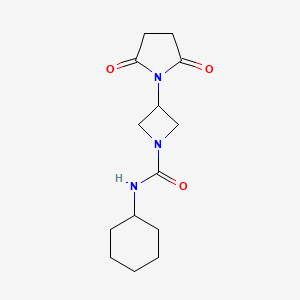
1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride” is a chemical compound with the molecular formula C13H21ClN4O and a molecular weight of 284.79 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Structural Characteristics : The compound has been analyzed for its structural characteristics, with studies revealing the orientations of its phenyl groups and the high displacement parameters of its ethyl residues. Notably, the guanidine N—H group forms intermolecular hydrogen bonds to the oxydiethyl O atom, illustrating its potential for forming stable complexes in various applications (Sudha et al., 1997).
Synthesis Processes : Research has explored the synthesis of novel compounds via reactions involving guanidine hydrochloride. For instance, a study detailed the microwave-assisted synthesis of pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl) ethanone, highlighting the efficiency and yield of such processes (Merugu, Ramesh, & Sreenivasulu, 2010).
Chemical and Biological Research Applications
Coordination Chemistry : The compound has facilitated the development of biomimetic coordination chemistry, with the synthesis of ligands designed to position a coordinated metal ion within a defined protein cavity. This research is pivotal in creating selective and efficient catalysts for ester and amide hydrolysis (Davies & Distefano, 1997).
Detoxification Applications : In the context of chemical warfare agent decontamination, a novel guanidine-functionalized polymer was synthesized for the hydrolysis of organophosphate mimics of nerve agents. This showcases the compound's potential in creating materials for protective measures against chemical warfare agents (Ying et al., 2017).
Antimicrobial Activity : The compound's derivatives have been evaluated for their antimicrobial properties, providing insights into their potential use in medicinal chemistry and drug development. For example, the synthesis and microbicidal efficacy of pyrimidine–quinoline clubbed molecules derived from guanidine hydrochloride have been explored (Patel & Mehta, 2010).
Safety and Hazards
While specific safety and hazard information for “1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17;/h1-4H,5-10H2,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBHWQRPOFOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2888233.png)

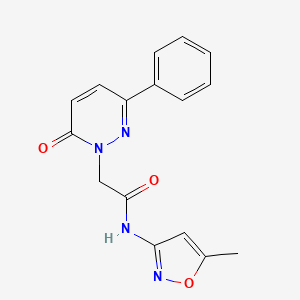

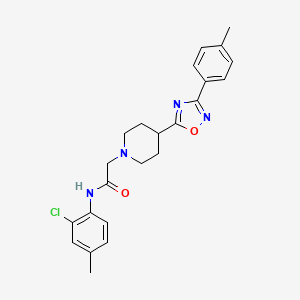
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)

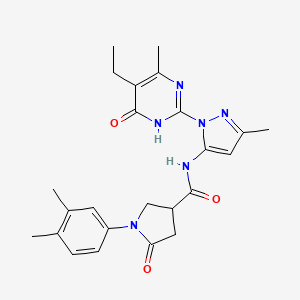
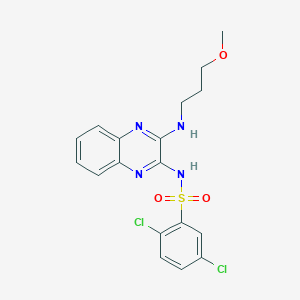
![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)
